molecular formula C10H10N2O3 B12891173 3-Ethyl-5-(furan-2-ylmethylene)imidazolidine-2,4-dione

3-Ethyl-5-(furan-2-ylmethylene)imidazolidine-2,4-dione

Cat. No.: B12891173
M. Wt: 206.20 g/mol
InChI Key: SZWPENJYXCQBAS-VURMDHGXSA-N
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Description

3-Ethyl-5-(furan-2-ylmethylene)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C10H10N2O3. This compound is part of the imidazolidine-2,4-dione family, which is known for its diverse biological activities and applications in various fields of science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(furan-2-ylmethylene)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with furan-2-carbaldehyde in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(furan-2-ylmethylene)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-Ethyl-5-(furan-2-ylmethylene)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(furan-2-ylmethylene)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit protein tyrosine phosphatase-1B (PTP1B), which plays a role in regulating insulin signaling pathways. This inhibition can lead to improved insulin sensitivity and glucose uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5-(furan-2-ylmethylene)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PTP1B selectively makes it a promising candidate for further research in diabetes treatment .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

(5Z)-3-ethyl-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione

InChI

InChI=1S/C10H10N2O3/c1-2-12-9(13)8(11-10(12)14)6-7-4-3-5-15-7/h3-6H,2H2,1H3,(H,11,14)/b8-6-

InChI Key

SZWPENJYXCQBAS-VURMDHGXSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=CO2)/NC1=O

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CO2)NC1=O

Origin of Product

United States

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